6-Methoxy-2-phenylquinazolin-4(3H)-one
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Overview
Description
6-Methoxy-2-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 6th position and a phenyl group at the 2nd position of the quinazolinone core structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-phenylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 6-methoxyanthranilic acid with benzaldehyde in the presence of a catalyst such as acetic anhydride. The reaction mixture is heated under reflux conditions to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other derivatives with modified functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases like cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the methoxy group at the 6th position.
6-Chloro-2-phenylquinazolin-4(3H)-one: Contains a chloro group instead of a methoxy group at the 6th position.
6-Methoxyquinazolin-4(3H)-one: Lacks the phenyl group at the 2nd position.
Uniqueness
The presence of both the methoxy group at the 6th position and the phenyl group at the 2nd position makes 6-Methoxy-2-phenylquinazolin-4(3H)-one unique. These functional groups contribute to its distinct chemical properties and biological activities, differentiating it from other similar compounds.
Properties
CAS No. |
1151-70-8 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-7-8-13-12(9-11)15(18)17-14(16-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) |
InChI Key |
UHSQXWSTFPABAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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